molecular formula C15H25N5 B11744740 {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11744740
M. Wt: 275.39 g/mol
InChI Key: DVJLIVFXBYZLPK-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides (such as 2-methylpropyl bromide and propan-2-yl bromide) in the presence of a base like potassium carbonate.

    Coupling Reaction: The alkylated pyrazole intermediates are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other substituents using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, sulfonates

Major Products

    Oxidation Products: Pyrazole oxides

    Reduction Products: Reduced pyrazole derivatives

    Substitution Products: Various substituted pyrazole derivatives

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound may serve as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylpropyl)-1H-pyrazole
  • 1-(propan-2-yl)-1H-pyrazole
  • 1-(2-methylpropyl)-3-methyl-1H-pyrazole

Uniqueness

What sets {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine apart from similar compounds is its dual pyrazole structure with distinct alkyl substitutions. This unique arrangement enhances its chemical reactivity and potential biological activity, making it a promising candidate for further research and development.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-12(2)11-20-15(5-7-17-20)10-16-9-14-6-8-19(18-14)13(3)4/h5-8,12-13,16H,9-11H2,1-4H3

InChI Key

DVJLIVFXBYZLPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNCC2=NN(C=C2)C(C)C

Origin of Product

United States

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